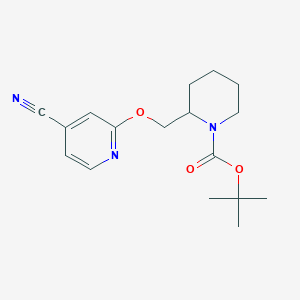

2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

Chemical Structure and Key Features The compound 2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1289386-06-6) consists of a piperidine ring with a tert-butyl carbamate group at the 1-position and a 4-cyanopyridin-2-yloxymethyl substituent at the 2-position . Its molecular formula is C₁₇H₂₂N₃O₃, with a molecular weight of 317.39 g/mol. The tert-butyl ester serves as a protective group for the piperidine nitrogen, enhancing stability during synthesis. This compound has been discontinued by suppliers like CymitQuimica, possibly due to challenges in synthesis or commercial demand .

Properties

IUPAC Name |

tert-butyl 2-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-9-5-4-6-14(20)12-22-15-10-13(11-18)7-8-19-15/h7-8,10,14H,4-6,9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTUGZFDQXARRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1COC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2-chloromethyl-4-cyano-pyridine with piperidine-1-carboxylic acid tert-butyl ester under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted esters or amides.

Scientific Research Applications

2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous piperidine/tert-butyl ester derivatives, highlighting key structural and physicochemical differences:

Key Structural and Functional Insights

Heterocycle Variations: Pyridine (target compound) vs. Substitution position (4-cyano vs. 3-cyano in ): The 4-cyano group in the target compound may offer better steric alignment in binding pockets compared to 3-cyano derivatives .

Linker Modifications: Oxymethyl (target): Balances hydrophilicity and steric accessibility. Sulfanyl (): Increases lipophilicity and resistance to oxidative degradation . Amino (): Enhances solubility but may introduce susceptibility to proteolytic cleavage .

Ring Size: Piperidine (6-membered) vs.

Substituent Effects :

Biological Activity

The compound 2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1289386-06-6) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H23N3O3

- Molar Mass : 317.38282 g/mol

- CAS Number : 1289386-06-6

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exhibit significant anticancer properties. For instance, derivatives of piperidine have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT 116) cells.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Piperidine Derivative A | MCF-7 | 4.36 | |

| Piperidine Derivative B | HCT 116 | 18.76 | |

| 2-(4-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | TBD | TBD | TBD |

The proposed mechanism of action for these compounds includes:

- Inhibition of Tyrosine Kinases : Some studies suggest that these compounds may act by inhibiting specific kinases involved in cell proliferation and survival pathways, thus inducing apoptosis in cancer cells .

- Interference with DNA Repair Mechanisms : The presence of cyano and piperidine groups may enhance the compound's ability to interfere with DNA repair processes, leading to increased cytotoxicity in rapidly dividing cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that related compounds possess antimicrobial activity. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Piperidine Derivative A | E. coli | 15 | |

| Piperidine Derivative B | S. aureus | 20 |

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives, including the target compound, demonstrated significant anticancer activity against the MCF-7 cell line. The study highlighted the structure-activity relationship (SAR) that suggested modifications at the pyridine moiety could enhance cytotoxic effects.

Case Study 2: Antimicrobial Testing

In another investigation, derivatives were tested for their antimicrobial efficacy against various pathogens. The results indicated that modifications to the piperidine ring improved antibacterial properties, suggesting potential for development as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.